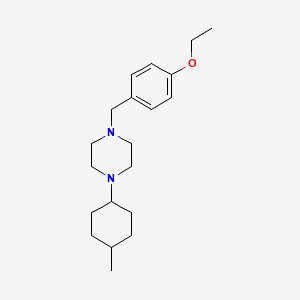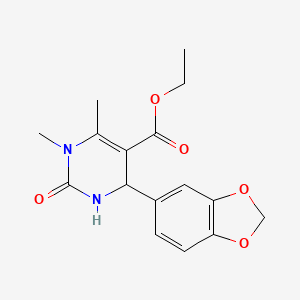![molecular formula C18H26N4O6S B10884668 Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate](/img/structure/B10884668.png)
Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazino}tetrahydro-1(2H)-pyridinecarboxylate: is a complex organic compound that features a combination of piperazine, pyridine, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazino}tetrahydro-1(2H)-pyridinecarboxylate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-nitrobenzenesulfonyl chloride to form 4-[(2-nitrophenyl)sulfonyl]piperazine.
Cyclization: The piperazine derivative is then subjected to cyclization with ethyl 4-chlorotetrahydro-1(2H)-pyridinecarboxylate under basic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: Formation of the corresponding amine.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Hydrolysis: Formation of the carboxylic acid derivative.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Potential use in the development of new catalysts or ligands.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- May exhibit biological activity such as antimicrobial or anticancer properties.
Industry:
- Utilized in the production of specialty chemicals.
- Potential applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazino}tetrahydro-1(2H)-pyridinecarboxylate is not well-documented. based on its structure, it is likely to interact with biological targets through:
Binding to Enzymes: The sulfonyl group may form covalent bonds with enzyme active sites.
Receptor Interaction: The piperazine and pyridine moieties may interact with specific receptors, influencing cellular pathways.
Comparison with Similar Compounds
4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine: Shares the sulfonyl and nitrophenyl groups but differs in the piperazine and pyridine components.
Pyridazine and Pyridazinone Derivatives: These compounds also contain nitrogen heterocycles and exhibit a range of biological activities.
Uniqueness:
- The combination of piperazine, pyridine, and sulfonyl groups in ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazino}tetrahydro-1(2H)-pyridinecarboxylate provides a unique scaffold that may offer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H26N4O6S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
ethyl 4-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26N4O6S/c1-2-28-18(23)20-9-7-15(8-10-20)19-11-13-21(14-12-19)29(26,27)17-6-4-3-5-16(17)22(24)25/h3-6,15H,2,7-14H2,1H3 |
InChI Key |
JHVHMMIVHHDNJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B10884589.png)

![2-{(5Z)-5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B10884605.png)

![1-[4-(2-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10884637.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate](/img/structure/B10884643.png)
![N-(4-{[4-(2-ethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884646.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884651.png)

![1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B10884660.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B10884677.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B10884678.png)


